molecular formula C11H7BrO3 B1271225 3-(Bromoacetyl)coumarin CAS No. 29310-88-1

3-(Bromoacetyl)coumarin

Cat. No.: B1271225
CAS No.: 29310-88-1
M. Wt: 267.07 g/mol
InChI Key: NTYOLVNSXVYRTJ-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)coumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various applications, including pharmaceuticals and synthetic dyes. This compound is particularly notable for its role in the synthesis of bioactive heterocyclic compounds and its potential therapeutic applications.

Mechanism of Action

Target of Action

3-(Bromoacetyl)coumarin is a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . It is an important component in drug discovery due to its biological activities such as antiproliferative and antimicrobial activities . It has been shown to inhibit the growth of various bacterial pathogens, including some antibiotic-resistant strains .

Mode of Action

The compound has four possible electrophilic positions that are susceptible to attack: the exo-carbonyl group, bromomethanide group (CH2Br), lactonic carbonyl group, and the bromo atom . This allows it to interact with various targets in the body, leading to its diverse biological activities.

Biochemical Pathways

this compound is used as a starting point towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems . These systems are involved in various biochemical pathways, contributing to the compound’s broad spectrum of biological activities.

Result of Action

The compound’s antiproliferative and antimicrobial activities suggest that it can inhibit cell growth and kill or inhibit the growth of microorganisms . It is also a promising inhibitor of type 2 diabetes mellitus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, numerous chemosensors based on polyfunctional coumarin platforms are used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants . .

Biochemical Analysis

Biochemical Properties

3-(Bromoacetyl)coumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain proteases and elastases, which are enzymes involved in the breakdown of proteins . Additionally, this compound can bind to siderophores, molecules that transport iron in microorganisms, thereby affecting their growth and virulence . These interactions highlight the compound’s potential as a therapeutic agent against bacterial infections.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the formation of biofilms by bacteria, which are protective layers that shield bacteria from antibiotics . This inhibition is crucial in preventing bacterial infections and enhancing the efficacy of antibiotic treatments. Furthermore, this compound has shown antiproliferative effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to activator proteins, inhibiting their function and thereby reducing the production of virulence factors in bacteria . Additionally, this compound can inhibit enzyme activity by binding to the active sites of enzymes, preventing them from catalyzing their respective reactions . These interactions result in changes in gene expression and cellular function, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth and reduce virulence without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to normal cells . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various compounds in the body . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several key mechanisms. The compound can be transported by specific binding proteins and transporters, which facilitate its movement across cell membranes . Additionally, this compound can accumulate in certain tissues, affecting its localization and overall activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall therapeutic effects. For example, the compound’s ability to localize to bacterial cells and inhibit biofilm formation is a key aspect of its antimicrobial activity .

Preparation Methods

3-(Bromoacetyl)coumarin can be synthesized through the bromination of 3-acetylcoumarin in chloroform . This reaction involves the addition of bromine to the acetyl group of 3-acetylcoumarin, resulting in the formation of this compound. The reaction conditions typically include the use of chloroform as a solvent and bromine as the brominating agent.

Chemical Reactions Analysis

3-(Bromoacetyl)coumarin undergoes various chemical reactions, including substitution, oxidation, and reduction. Some common reactions include:

Comparison with Similar Compounds

3-(Bromoacetyl)coumarin can be compared with other coumarin derivatives, such as:

    3-Acetylcoumarin: The precursor to this compound, used in similar synthetic applications.

    4-Chloro-3-formylcoumarin: Another coumarin derivative with distinct chemical properties and applications.

    Coumarin-3-carboxylic acid: Known for its use in various biological and chemical applications.

The uniqueness of this compound lies in its bromoacetyl group, which imparts specific reactivity and biological activity, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-(2-bromoacetyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYOLVNSXVYRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366272
Record name 3-(Bromoacetyl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29310-88-1
Record name 3-(Bromoacetyl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromoacetyl)coumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-(bromoacetyl)coumarin?

A1: this compound has the molecular formula C11H7BrO3 and a molecular weight of 255.07 g/mol. []

Q2: How is this compound synthesized?

A2: A common method involves reacting 3-acetylcoumarin with bromine. []

Q3: What spectroscopic data is available for this compound?

A3: Researchers have characterized this compound using IR, 1H NMR, 13C NMR, and HRMS (electrospray ionization). These techniques provide information about its functional groups, structural arrangement, and molecular mass. [, ]

Q4: What are the key reactive sites in this compound?

A4: The bromoacetyl group (-COCH2Br) makes this compound a versatile building block in organic synthesis. The bromine atom is susceptible to nucleophilic substitution, allowing for the incorporation of various functional groups. []

Q5: What types of heterocyclic compounds can be synthesized using this compound?

A5: Researchers have successfully synthesized a wide range of heterocyclic compounds, including thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazines, and fused heterocyclic systems, using this compound as a starting material. []

Q6: What are some reported applications of this compound derivatives?

A6: this compound derivatives have shown potential in various areas:

  • Analytical Chemistry: Used as a derivatizing agent for the detection of perfluorinated carboxylic acids (PFCAs) in environmental samples using HPLC-UV and UV-Vis spectroscopy. [, ]
  • Fluorescent Sensors: The coumarin moiety can exhibit fluorescence, making its derivatives useful for sensing applications. [, ]
  • Biological Applications: Some derivatives have shown antimycobacterial, antibacterial, antifungal, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities. [, , , , , ]

Q7: How has computational chemistry been employed in the study of this compound?

A7: Density Functional Theory (DFT) calculations have been used to study the molecular modeling, vibrational spectroscopic properties, and NBO analysis of this compound. [, ]

Q8: What insights have been gained from Structure-Activity Relationship (SAR) studies of this compound derivatives?

A8: SAR studies have provided valuable information on how structural modifications of this compound influence biological activity. For instance:

  • Introduction of a nitro group at the para position of the phenyl ring in some derivatives enhances anti-inflammatory activity. []
  • Substituents on the coumarin ring do not necessarily enhance diuretic activity in certain thiazolo[3,2-a]pyrimidinone derivatives. []
  • The presence of specific glycosyl and nitrocoumarinyl substituents in coumarylthiazole derivatives contributes to acetylcholinesterase inhibitory activity. []

Q9: What is known about the stability of this compound and its derivatives?

A9: While specific stability data might vary depending on the derivative, the presence of the bromoacetyl group can make these compounds susceptible to hydrolysis under certain conditions. []

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